molecular formula C32H45NO5 B1259457 Gymnodimine B

Gymnodimine B

Cat. No. B1259457
M. Wt: 523.7 g/mol
InChI Key: QVXVRMLMEOIRPY-UFQMMXIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnodimine B is a natural product found in Gymnodinium with data available.

Scientific Research Applications

Alzheimer Disease Research

Gymnodimine B has shown promise in the field of neurodegenerative disease research. A study highlighted its potential in treating Alzheimer's disease. Long-term exposure to gymnodimine in cortical neurons decreased amyloid-beta accumulation and levels of hyperphosphorylated tau protein, suggesting a role in addressing key pathologies of Alzheimer's disease (Alonso et al., 2011).

Molecular Structure Studies

Understanding the structure of gymnodimine B is critical for its application in scientific research. Gymnodimine B was isolated from marine dinoflagellates and identified through NMR spectroscopy and mass spectrometry, showing structural similarities with gymnodimine but with specific differences at certain carbon positions (Miles et al., 2000).

Neurotoxicity and Nicotinic Acetylcholine Receptor Studies

The neurotoxic potential of gymnodimine B and its mechanism of action have been a subject of interest. A study on gymnodimines' interaction with muscular and neuronal nicotinic acetylcholine receptor subtypes revealed high affinity, providing insights into its neurotoxicity and potential for developing tests for accurate detection in shellfish (Kharrat et al., 2008).

Synthetic Studies for Marine Toxins

Synthetic studies of gymnodimine B contribute to understanding its chemical properties and potential applications. These studies involve synthesizing key fragments of gymnodimine, such as the tetrahydrofuran and spirocyclic imine fragments, using reactions like asymmetric anti-aldol and Diels-Alder reactions (Yang et al., 2000).

Biosensing and Detection Applications

Research on gymnodimine B has led to developments in biosensing applications. For instance, the selection and optimization of DNA aptamers against gymnodimine-A, a related compound, for biosensing applications, illustrate the potential for detecting marine biotoxins efficiently (Zhang et al., 2022).

Enantioselective Synthesis

The enantioselective synthesis of gymnodimine B is crucial for its application in pharmaceuticals and research. Studies have focused on creating specific molecular structures, such as the azaspiro[5.5]undec-8-ene system, which is significant for gymnodimine synthesis (Tsujimoto et al., 2002).

Toxicity Studies

Understanding the toxicity of gymnodimine B is essential for its safe application in research. Studies have been conducted to determine its acute toxicity in mice, which is crucial for assessing its safety profile (Munday et al., 2004).

properties

Product Name

Gymnodimine B

Molecular Formula

C32H45NO5

Molecular Weight

523.7 g/mol

IUPAC Name

(2S)-2-[(1S,3S,11R,16S,17E,19S,22S,24R)-3,19-dihydroxy-15,18,24-trimethyl-2-methylidene-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-6,14,17-trien-14-yl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C32H45NO5/c1-18-16-25-21(4)24(28-17-20(3)31(36)38-28)11-13-32(25)12-6-14-33-29(32)10-9-27(35)22(5)30-19(2)15-23(37-30)7-8-26(18)34/h16-17,19,23,25-28,30,34-35H,5-15H2,1-4H3/b18-16+/t19-,23+,25+,26+,27+,28+,30+,32+/m1/s1

InChI Key

QVXVRMLMEOIRPY-UFQMMXIBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@@H](/C(=C/[C@H]3C(=C(CC[C@@]34CCCN=C4CC[C@@H](C(=C)[C@H]1O2)O)[C@@H]5C=C(C(=O)O5)C)C)/C)O

Canonical SMILES

CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC(C(=C)C1O2)O)C5C=C(C(=O)O5)C)C)C)O

synonyms

gymnodimine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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